molecular formula C24H27N3O3S2 B2399404 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 683262-96-6

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2399404
CAS RN: 683262-96-6
M. Wt: 469.62
InChI Key: YJSPONCHMCGWNO-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of sulfonamide-based inhibitors that target the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer, including breast, lung, and renal cell carcinoma, and is associated with poor prognosis and resistance to therapy. The inhibition of CAIX has been shown to reduce tumor growth and metastasis, making it an attractive target for cancer therapy.

Scientific Research Applications

Suzuki–Miyaura Coupling Reagent

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound serves as a boron reagent in SM coupling reactions . Its key features include:

Organic Synthesis Building Block

Pinacol boronic esters, including our compound, are highly valuable building blocks in organic synthesis. They participate in diverse reactions, such as hydromethylation and protodeboronation. Researchers have used them in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .

Pharmacological Activity

Indole derivatives, including those related to our compound, exhibit diverse biological and clinical applications. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, plays a crucial role in plant growth and development . While our compound’s specific pharmacological activities may vary, exploring its potential in drug discovery and medicinal chemistry is promising.

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-17-22(18-9-5-3-6-10-18)25-24(31-17)26-23(28)19-13-15-21(16-14-19)32(29,30)27(2)20-11-7-4-8-12-20/h3,5-6,9-10,13-16,20H,4,7-8,11-12H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSPONCHMCGWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

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